molecular formula C16H26ClNO2 B1426433 2-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride CAS No. 1220034-11-6

2-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride

Cat. No. B1426433
M. Wt: 299.83 g/mol
InChI Key: HOUTWNFUOUYSAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride” is a chemical compound with the molecular formula C16H26ClNO2 . It is used for research purposes .


Molecular Structure Analysis

The molecular weight of “2-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride” is 299.84 . The exact structure is not provided in the available resources.


Physical And Chemical Properties Analysis

The compound is stored in a dry room at room temperature . Other physical and chemical properties like boiling point, melting point, etc., are not provided in the available resources.

Scientific Research Applications

Polymer Synthesis

2-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride and its derivatives play a significant role in the field of polymer synthesis. For example, Schjerven et al. (2020) explored the synthesis and styrene copolymerization of novel trisubstituted ethylenes, including phenoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. These ethylenes were synthesized using a piperidine catalyzed Knoevenagel condensation and showed promising results in copolymerization with styrene (Schjerven et al., 2020).

Pharmaceutical Research

In pharmaceutical research, derivatives of 2-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride have been studied for their potential therapeutic effects. Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, evaluating their anti-acetylcholinesterase (anti-AChE) activity. This research indicated the role of these derivatives in developing potential therapeutic agents (Sugimoto et al., 1990).

Chemical Synthesis and Characterization

In the area of chemical synthesis and characterization, Liu et al. (2020) conducted a study on cloperastine hydrochloride, a piperidine derivative. This research focused on identifying and quantifying impurities in cloperastine hydrochloride, a process crucial for ensuring drug quality and safety (Liu et al., 2020).

Antimicrobial Activities

The antimicrobial activities of piperidine derivatives have been a subject of investigation. Ovonramwen et al. (2019) synthesized and characterized (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, and evaluated its antimicrobial activities. This study highlights the potential of such compounds in developing new antimicrobial agents (Ovonramwen et al., 2019).

Safety And Hazards

The safety and hazards associated with “2-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride” are not specified in the available resources .

properties

IUPAC Name

2-[2-[4-(2-methoxyethyl)phenoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-18-12-9-14-5-7-16(8-6-14)19-13-10-15-4-2-3-11-17-15;/h5-8,15,17H,2-4,9-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUTWNFUOUYSAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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